1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)-
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Overview
Description
1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- is a synthetic organic compound with the molecular formula C15H19FN2O3 It is characterized by the presence of a piperazine ring substituted with a 3-fluoro-4-methylbenzoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-fluoro-4-methylbenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Propanoic Acid Moiety: The resulting intermediate is then reacted with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-(4-Methylbenzoyl)propionic acid
- (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid
Uniqueness
1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- is unique due to the combination of its piperazine ring, fluoro-substituted benzoyl group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1155160-14-7 |
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Molecular Formula |
C15H19FN2O3 |
Molecular Weight |
294.32 |
IUPAC Name |
3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H19FN2O3/c1-11-2-3-12(10-13(11)16)15(21)18-8-6-17(7-9-18)5-4-14(19)20/h2-3,10H,4-9H2,1H3,(H,19,20) |
InChI Key |
WXGQGGDXIGWZQF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)O)F |
Origin of Product |
United States |
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